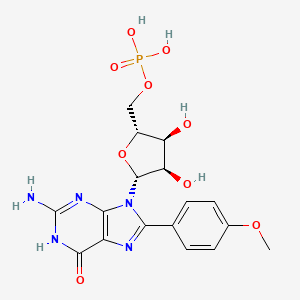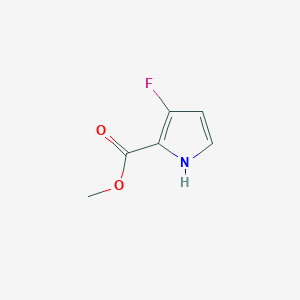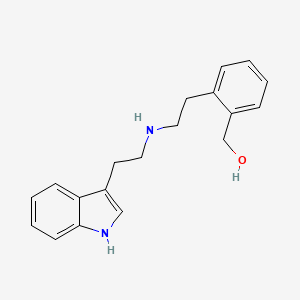
(2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol is an indole derivative. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound contains an indole nucleus, which is a common structural motif in many bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol typically involves the reaction of 1H-indole-3-ethanamine with a suitable aldehyde or ketone under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology
Biologically, this compound has shown potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine
In medicine, indole derivatives are being explored for their therapeutic potential in treating diseases such as cancer, HIV, and tuberculosis. The compound’s ability to modulate biological pathways and inhibit specific enzymes is of particular interest .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The indole nucleus can bind to various biological macromolecules, modulating their activity and leading to therapeutic effects . The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other critical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-ethanamine: A precursor in the synthesis of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol.
N-Methyltryptamine: Another indole derivative with similar biological activities.
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate: A related compound with potential therapeutic applications.
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
62580-23-8 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyl]phenyl]methanol |
InChI |
InChI=1S/C19H22N2O/c22-14-17-6-2-1-5-15(17)9-11-20-12-10-16-13-21-19-8-4-3-7-18(16)19/h1-8,13,20-22H,9-12,14H2 |
Clé InChI |
CGCDBSBOWMUMRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCNCCC2=CNC3=CC=CC=C32)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Piperidinol, 1-[2-amino-5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12929070.png)
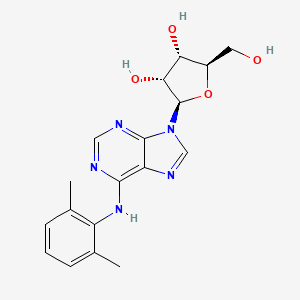

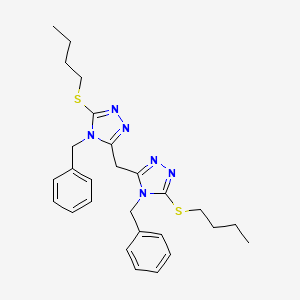
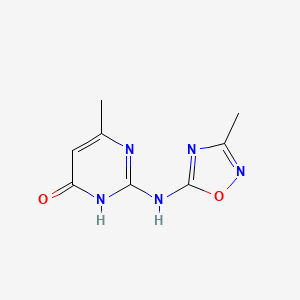
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
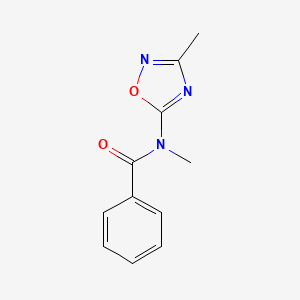
![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)
